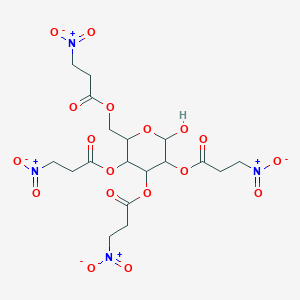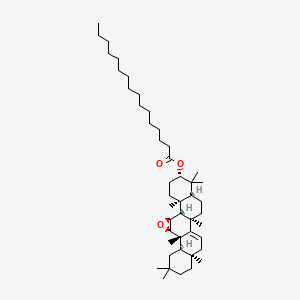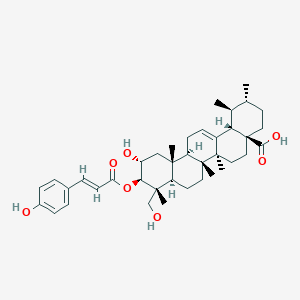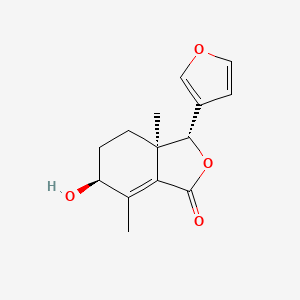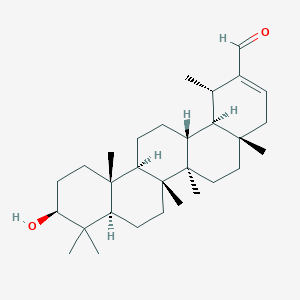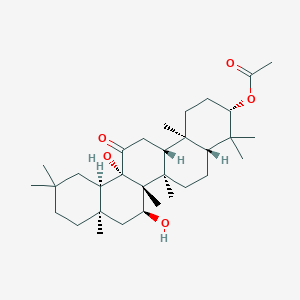
JWH 203 N-pentanoic acid metabolite-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
JWH 203 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 203 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively. Similar to the related 2/'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 CB receptors (JWH 250 Kis = 11 and 33 nM, respectively). JWH 203 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 203 that would be detectable both in serum and in urine. JWH 203 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 8.0 nM) and the peripheral CB2 receptor (Ki = 7.0 nM).. JWH 203 N-pentanoic acid metabolite is an expected metabolite of JWH 203, based on the metabolism of similar compounds. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Properties
Molecular Formula |
C21H15D5ClNO3 |
|---|---|
Molecular Weight |
374.9 |
InChI |
InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)/i2D,4D,8D,10D,14D |
InChI Key |
VFGXRQTXBKIHBH-JKOMNXMKSA-N |
SMILES |
O=C(CC1=C(Cl)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
5-(3-(2-(2-chlorophenyl)acetyl)-1H-indol-1-yl)pentanoic acid-2,4,5,6,7-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


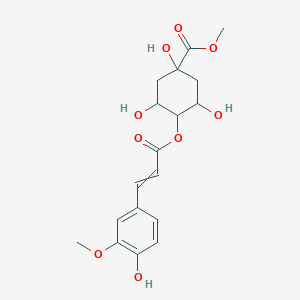
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
